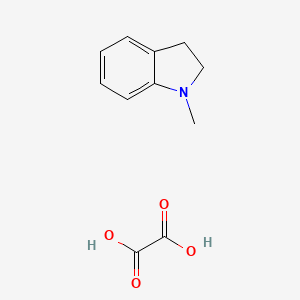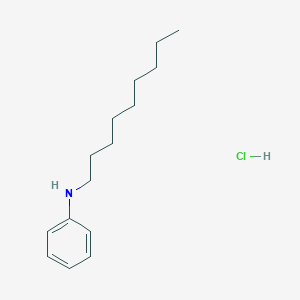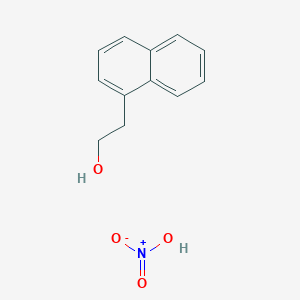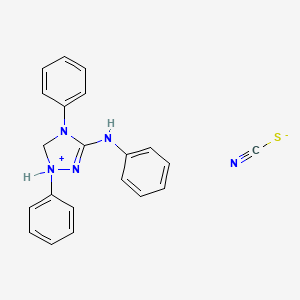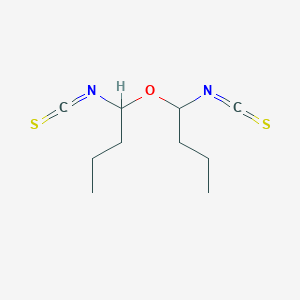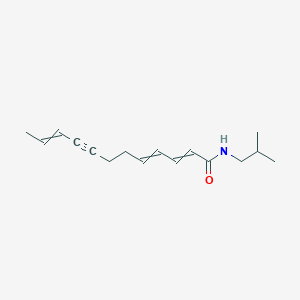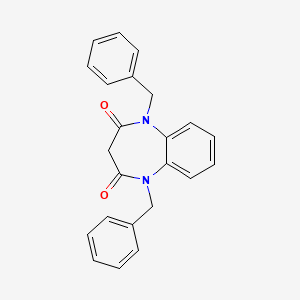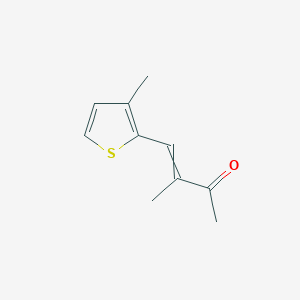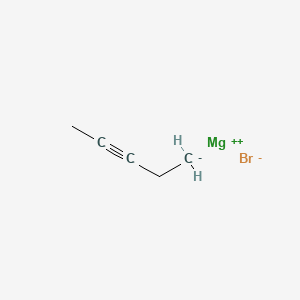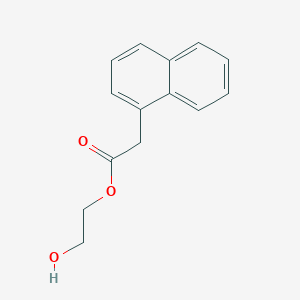
2-Hydroxyethyl (naphthalen-1-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxyethyl (naphthalen-1-yl)acetate is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a hydroxyethyl group attached to the naphthalene ring through an acetate linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Hydroxyethyl (naphthalen-1-yl)acetate can be synthesized through the esterification of 2-hydroxyethyl acetate with naphthalen-1-yl acetic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and efficient purification techniques, such as distillation and recrystallization, are essential to obtain a high-quality product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxyethyl (naphthalen-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The acetate group can be reduced to form the corresponding alcohol.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions typically require the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of naphthalen-1-yl acetic acid.
Reduction: Formation of 2-hydroxyethyl alcohol.
Substitution: Formation of various substituted naphthalene derivatives, depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-Hydroxyethyl (naphthalen-1-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Hydroxyethyl (naphthalen-1-yl)acetate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The naphthalene ring can interact with hydrophobic regions of proteins and other macromolecules, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxyethyl (naphthalen-2-yl)acetate: Similar structure but with the hydroxyethyl group attached to the 2-position of the naphthalene ring.
Naphthalen-1-yl acetic acid: Lacks the hydroxyethyl group but shares the naphthalene and acetate moieties.
2-Hydroxyethyl benzoate: Contains a benzoate group instead of a naphthalene ring.
Uniqueness
2-Hydroxyethyl (naphthalen-1-yl)acetate is unique due to the presence of both the hydroxyethyl and naphthalene groups, which confer specific chemical and biological properties
Eigenschaften
CAS-Nummer |
114191-56-9 |
|---|---|
Molekularformel |
C14H14O3 |
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
2-hydroxyethyl 2-naphthalen-1-ylacetate |
InChI |
InChI=1S/C14H14O3/c15-8-9-17-14(16)10-12-6-3-5-11-4-1-2-7-13(11)12/h1-7,15H,8-10H2 |
InChI-Schlüssel |
ZKXRDGIXVWBCQY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Propanoic acid, 3-[bis(carboxymethyl)amino]-2-hydroxy-](/img/structure/B14295431.png)
